Bienvenue dans la boutique en ligne BenchChem!

CCT018159

Cancer Biology Drug Resistance Cell Line Screening

CCT018159 is a synthetic HSP90 inhibitor independent of NQO1/DT-diaphorase and P-glycoprotein, ensuring consistent activity. Its ATPase IC50 of 6.6-7.1 μM serves as a benchmark for assay calibration and mechanistic studies. The crystal structure provides a scaffold for optimization. Purchase for reproducible preclinical oncology research.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
CAS No. 868989-73-5
Cat. No. B7729244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT018159
CAS868989-73-5
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C
InChIInChI=1S/C20H20N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-10,23-24H,3,6-7H2,1-2H3,(H,21,22)
InChIKeyOWPMENVYXDJDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCT018159 (CAS 868989-73-5): A Resorcinol-Based HSP90 Inhibitor for Oncology Research


CCT018159 is a synthetic small-molecule inhibitor of the heat shock protein 90 (HSP90) ATPase, belonging to the diaryl pyrazole resorcinol class [1]. It targets the N-terminal ATP-binding domain of HSP90, disrupting the chaperone cycle and leading to the degradation of client proteins critical for cancer cell survival and proliferation . The compound is a widely used reference tool in preclinical oncology and chaperone biology research.

Procurement Rationale: Why CCT018159 Cannot Be Substituted with Other HSP90 Inhibitors


Although multiple HSP90 inhibitors share the same molecular target, they exhibit substantial differences in potency, selectivity, metabolic vulnerability, and cellular activity that directly impact experimental reproducibility and biological interpretation. For instance, the ansamycin-based inhibitor 17-AAG is prodrug-activated by NQO1/DT-diaphorase and is subject to P-glycoprotein-mediated efflux, which can lead to variable and context-dependent efficacy [1]. CCT018159 is independent of NQO1/DT-diaphorase and P-glycoprotein expression, ensuring more consistent activity across cell line panels [2]. Similarly, while later-generation inhibitors like NVP-AUY922 achieve sub-nanomolar binding affinity, CCT018159 provides a distinct potency window that is advantageous for mechanistic studies where complete target ablation is undesirable. The quantitative comparisons below demonstrate that selecting CCT018159 is a deliberate experimental design choice, not a mere interchangeable purchase.

CCT018159 Evidence Guide: Quantified Differentiation from Key Comparators


CCT018159 Demonstrates Independence from NQO1/DT-Diaphorase and P-glycoprotein Expression, in Contrast to 17-AAG

The antitumor activity of CCT018159 is unaffected by the expression of NQO1/DT-diaphorase and P-glycoprotein (P-gp), whereas the activity of 17-AAG is highly dependent on these factors. In vitro studies confirm that CCT018159 maintains consistent antiproliferative effects regardless of cellular NQO1 or P-gp status [1].

Cancer Biology Drug Resistance Cell Line Screening

CCT018159 Exhibits Distinct Binding Affinity in Fluorescence Polarization Assays Compared to Next-Generation Inhibitors

In a fluorescence polarization (FP) competitive binding assay, CCT018159 displays an IC50 of 270 nM (95% CI: 190-400 nM) for human HSP90α [1]. This places it approximately 34-fold less potent than the nanomolar inhibitor VER-49009 (IC50 = 8.0 nM) and approximately 245-fold less potent than the clinical-stage inhibitor NVP-AUY922 (IC50 = 1.1 nM) in the same assay [1]. This intermediate binding affinity is a key differentiator, providing a useful experimental window for studying HSP90 inhibition without complete target saturation.

Biochemical Assays Drug Discovery Binding Kinetics

CCT018159 Shows Weaker ATPase Inhibition Compared to Optimized Pyrazole Analogs

In a head-to-head comparison within the same study, CCT018159 inhibits yeast HSP90 ATPase with an IC50 of 6.6 ± 0.5 μM [1]. Its close structural analogs, CCT072440 and CCT072453, demonstrate significantly enhanced ATPase inhibition with IC50 values of 0.8 ± 0.2 μM and 0.6 ± 0.1 μM, respectively [1]. This 8- to 11-fold improvement in analog potency underscores CCT018159's role as an early lead scaffold, making it a critical control compound for structure-activity relationship (SAR) studies.

Enzymology Target Engagement Structure-Activity Relationship

CCT018159 Demonstrates Superior Cellular Binding in Cancer Lysates Compared to 17-AAG

When evaluated in lysates from human cancer cell lines, CCT018159 binds to HSP90β with IC50 values of 0.21 ± 0.07 μM in HCT116 cells and 0.22 ± 0.01 μM in WM266.4 cells [1]. In the same assay, 17-AAG required higher concentrations to achieve comparable target engagement, with IC50 values of 0.35 ± 0.13 μM and 0.31 ± 0.07 μM, respectively [1]. This indicates that CCT018159 is approximately 1.4- to 1.7-fold more potent than 17-AAG in a cellular context relevant to tumor biology.

Cell Biology Target Occupancy Translational Pharmacology

CCT018159 Exhibits a Wider Therapeutic Window via Selective Kinase Inhibition Profile

In a panel of 20 representative kinases, CCT018159 at a concentration of 50 μM produced less than 50% inhibition in 13 of the kinases tested [1]. This selectivity profile is a key differentiator, as it indicates a lower propensity for off-target kinase inhibition compared to less selective HSP90-targeting scaffolds, contributing to a cleaner biological signal.

Kinase Profiling Selectivity Off-Target Effects

CCT018159: Optimal Research and Industrial Application Scenarios Based on Evidence


As a Calibration Standard in High-Throughput Screening (HTS) Campaigns for HSP90 Inhibitors

CCT018159 was originally identified via HTS and has well-characterized biochemical properties, including an ATPase inhibition IC50 of 6.6-7.1 μM [1][2]. This makes it an ideal positive control and calibration standard for screening libraries to identify novel HSP90 inhibitors, providing a reliable benchmark for assay performance and hit validation.

In Mechanistic Studies of HSP90-Dependent Client Protein Degradation

CCT018159 induces a characteristic molecular signature of HSP90 inhibition, including upregulation of HSP72 and depletion of client proteins such as ERBB2, CDK4, C-RAF, and mutant B-RAF [1]. Its intermediate potency and independence from NQO1/P-gp [2] make it suitable for time-course and dose-response experiments designed to dissect the kinetics of client protein turnover without the confounding variables of prodrug activation or efflux.

As a Scaffold Reference in Structure-Based Drug Design (SBDD) Programs

The crystal structure of CCT018159 bound to the N-terminal domain of HSP90 has been solved [1], providing a detailed map of its binding interactions. This structural information, combined with its modest potency (IC50 = 270 nM binding affinity) [2], positions CCT018159 as a foundational scaffold for medicinal chemistry optimization. Researchers can use it as a starting point for designing and evaluating novel analogs with improved potency and pharmacokinetic properties.

In Cancer Cell Line Panels to Study Intrinsic and Acquired Resistance Mechanisms

The mean cellular GI50 of CCT018159 across a diverse panel of human cancer cell lines is 5.3 μM [1]. Because its activity is independent of NQO1/DT-diaphorase and P-glycoprotein [2], it is a valuable tool for identifying and characterizing resistance mechanisms that are not related to these common drug metabolism and efflux pathways, providing a clearer view of target-specific or downstream pathway adaptations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT018159

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.